molecular formula C16H12Br2FN3O3 B11118421 N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B11118421
M. Wt: 473.09 g/mol
InChI Key: RIGGTNUQEPZAAS-QPSGOUHRSA-N
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Description

N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that features a combination of bromine, fluorine, and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde

      Starting Materials: 2-hydroxybenzaldehyde, bromine

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Bromine is added dropwise to the solution of 2-hydroxybenzaldehyde.

      Product: 3,5-Dibromo-2-hydroxybenzaldehyde

  • Step 2: Formation of Hydrazone

      Starting Materials: 3,5-Dibromo-2-hydroxybenzaldehyde, hydrazine hydrate

      Reaction Conditions: The reaction is conducted in ethanol under reflux conditions.

      Product: (E)-(3,5-Dibromo-2-hydroxyphenyl)methylidenehydrazine

  • Step 3: Synthesis of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

      Starting Materials: (E)-(3,5-Dibromo-2-hydroxyphenyl)methylidenehydrazine, 3-fluorobenzoyl chloride

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Product: N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Industrial Production Methods

Industrial production of this compound would likely involve the same synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazine functional groups.

    Reduction: Reduction reactions can target the carbonyl and imine groups.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Oxidized derivatives with modified hydroxy and hydrazine groups

    Reduction: Reduced derivatives with modified carbonyl and imine groups

    Substitution: Substituted derivatives with different functional groups replacing bromine

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Chemistry:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydrazine and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
  • N-({N’-[(E)-(3,5-Diiodo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Uniqueness

  • Bromine Substitution : The presence of bromine atoms distinguishes this compound from its chloro and iodo analogs, potentially altering its reactivity and biological activity.
  • Fluorine Atom : The fluorine atom can enhance the compound’s stability and lipophilicity, influencing its pharmacokinetic properties.

Properties

Molecular Formula

C16H12Br2FN3O3

Molecular Weight

473.09 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C16H12Br2FN3O3/c17-11-4-10(15(24)13(18)6-11)7-21-22-14(23)8-20-16(25)9-2-1-3-12(19)5-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+

InChI Key

RIGGTNUQEPZAAS-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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